(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
[(3R)-3-aminopyrrolidin-1-yl]-pyridin-3-ylmethanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O.2ClH/c11-9-3-5-13(7-9)10(14)8-2-1-4-12-6-8;;/h1-2,4,6,9H,3,5,7,11H2;2*1H/t9-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWVYJHUIDJBBX-KLQYNRQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N)C(=O)C2=CN=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Approaches to the Pyrrolidine Core
Chiral Pyrrolidin-3-amine Synthesis via Lactam Reduction
The reduction of pyrrolidin-3-one precursors to pyrrolidin-3-amine derivatives is a critical step, mirroring methods used for piperidine analogs.
Cyclization of Diamino Esters
A diamino ester precursor, such as (R)-methyl 2,4-diaminobutanoate dihydrochloride, undergoes cyclization under basic conditions to form (R)-pyrrolidin-3-one. This method parallels the synthesis of (R)-3-aminopiperidine from methyl 2,5-diaminopentanoate dihydrochloride. Key parameters include:
- Solvent : Methanol or tetrahydrofuran (THF).
- Base : Sodium methoxide (1.5–3.0 equivalents).
- Temperature : -10°C to 0°C to minimize side reactions.
LAH-Mediated Reduction
(R)-Pyrrolidin-3-one is reduced to (R)-pyrrolidin-3-amine using LAH in THF at 45–70°C. Process considerations:
- LAH equivalents : 1.5–2.0 equivalents for complete conversion.
- Workup : Quenching with aqueous HCl yields the hydrochloride salt directly.
Table 1: Comparison of Lactam Reduction Conditions
Acylation of the Pyrrolidine Ring Nitrogen
Protection of the C3 Amine
To prevent undesired acylation at the C3 position, the primary amine is protected using a benzyloxycarbonyl (Cbz) group. This strategy is adapted from benzimidazole syntheses:
- Reagent : Cbz-Cl (1.2 equivalents).
- Conditions : Triethylamine (TEA) in dichloromethane (DCM), 0°C to room temperature.
CDI-Activated Acylation
Pyridine-3-carboxylic acid is activated with N,N'-carbonyldiimidazole (CDI) and coupled to the protected pyrrolidine’s ring nitrogen:
- Activation : CDI (1.5 eq) in THF, 25°C, 2 hours.
- Coupling : Add Cbz-protected (R)-pyrrolidin-3-amine, reflux for 12 hours.
- Workup : Aqueous extraction and column chromatography (EtOAc/hexane).
Key Challenge : Acylating the secondary ring nitrogen requires prolonged heating (60–80°C) and excess activated ester.
Deprotection and Salt Formation
Hydrogenolysis of the Cbz Group
The Cbz group is removed via catalytic hydrogenation:
Process Optimization and Scalability
Solvent Selection
Analytical Characterization
Analyse Chemischer Reaktionen
Amide Bond Formation with Pyridin-3-yl Carbonyl Group
The pyridin-3-yl carbonyl moiety is introduced via coupling reactions:
-
Activated Ester Method : Pyridine-3-carboxylic acid is activated using carbonyldiimidazole (CDI) in pyridine/DMF at 45°C, followed by reaction with (R)-3-aminopyrrolidine to form the amide bond .
-
Acid Chloride Route : Acetyl chloride in methanol (2.0 equivalents) reacts with (R)-2,5-diaminopentanoic acid hydrochloride at 0–10°C, yielding methyl esters for subsequent coupling .
Critical Parameters :
-
Temperature control (0–15°C) during acetyl chloride addition prevents side reactions .
-
Solvent choice (methanol or THF) impacts reaction efficiency .
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acid treatment:
-
HCl Quenching : (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine is treated with concentrated HCl in methanol or methyl tert-butyl ether (MTBE), followed by filtration to isolate the crystalline dihydrochloride .
| Acid Source | Solvent System | Purity | Source |
|---|---|---|---|
| Concentrated HCl | MeOH/MTBE | >95% | |
| HCl gas | THF | 90% |
Purification and Characterization
Final purification involves crystallization and filtration:
-
Crystallization : The crude product is recrystallized from methanol/MTBE mixtures to enhance enantiomeric purity .
-
Spectroscopic Analysis : ¹H-NMR (300 MHz) and mass spectrometry (MS) confirm structure and stereochemistry .
Key Spectral Data :
Stability and Reactivity Considerations
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The molecular formula of (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride is CHClNO, and it features a pyrrolidine ring substituted with a pyridine carbonyl group. The compound is typically supplied as a dihydrochloride salt, which enhances its solubility and stability for laboratory use .
Biological Activities
Research indicates that derivatives of pyrrolidine and pyridine exhibit a range of biological activities, including:
- Anticancer Activity : Compounds containing pyrrolidine structures have been reported to possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Antiviral Properties : Some studies suggest that similar compounds may exhibit antiviral effects, making them candidates for further investigation in antiviral drug development .
- Neuroprotective Effects : The unique structure of this compound may confer neuroprotective properties, which are valuable in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds related to this compound:
Study 1: Anticancer Efficacy
A recent study published in the Bulletin of the Chemical Society of Ethiopia investigated novel pyrrolo[2,3-b]pyridine derivatives. The findings demonstrated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .
Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective mechanisms of pyrrolidine derivatives. The study highlighted how these compounds could mitigate oxidative stress in neuronal cells, suggesting their application in treating conditions like Alzheimer's disease .
Wirkmechanismus
The mechanism by which (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(a) (R)-1-(Pyrimidin-4-yl)pyrrolidin-3-amine Dihydrochloride
(b) (S)-1-(Pyridin-3-yl)ethanamine Dihydrochloride
(c) (3S)-1-[(Pyridin-4-yl)methyl]pyrrolidin-3-amine Dihydrochloride
- Structural Difference : Pyridine at the 4-position with a methyl linker instead of a carbonyl.
- Implications : Altered electronic effects and steric hindrance may influence receptor affinity. Stereochemistry (S vs. R) further diversifies activity .
Stereochemical and Functional Group Variants
(a) (R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine Dihydrochloride
(b) (3R)-1-(Propan-2-yl)pyrrolidin-3-amine Dihydrochloride
(a) 4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Weight : 236.14 g/mol (C₉H₁₃N₃·2HCl).
(b) (R)-3-(Pyrrolidin-2-yl)pyridine Dihydrochloride
- Similarity Score : 0.78.
- Key Difference : Pyrrolidine fused directly to pyridine, lacking the carbonyl spacer. This may limit flexibility in binding interactions .
Biologische Aktivität
(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride, with the CAS number 1332765-72-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse pharmacological properties, including antibacterial and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₅Cl₂N₃O. Its structure features a pyridine ring attached to a pyrrolidine moiety, which is significant for its biological activity. The presence of the carbonyl group enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds containing pyrrole and pyridine rings have shown significant activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported, indicating their efficacy:
| Compound Type | MIC (µg/mL) | Target Organism |
|---|---|---|
| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |
| Pyrrole Derivatives | 5 | Mycobacterium tuberculosis |
These findings suggest that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics .
Anti-inflammatory Activity
Pyrrolidine derivatives have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate chemokine receptors, which play a crucial role in inflammatory responses. The ability to target these receptors could lead to novel therapeutic strategies for treating conditions like rheumatoid arthritis .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Bacterial Growth : Similar compounds have demonstrated the ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes.
- Modulation of Immune Responses : By interacting with chemokine receptors, this compound may alter cytokine release, thereby reducing inflammation.
- Cytochrome P450 Metabolism : The compound's metabolism by cytochrome P450 enzymes could influence its bioavailability and efficacy .
Case Studies and Research Findings
A notable study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The research demonstrated:
Q & A
Q. What synthetic routes are available for (R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound’s synthesis typically involves coupling a pyrrolidin-3-amine scaffold with a pyridin-3-yl carbonyl group. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HCl) to conjugate pyridine-3-carboxylic acid to (R)-pyrrolidin-3-amine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Salt formation : Treat the free base with HCl in a polar solvent (e.g., methanol) to precipitate the dihydrochloride salt .
- Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) to achieve >95% purity .
Q. Critical Factors :
- Temperature control during coupling minimizes racemization.
- Solvent polarity affects salt precipitation efficiency.
Q. What analytical techniques are recommended for structural confirmation and enantiomeric purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the pyridine-pyrrolidine connectivity and stereochemistry. Key signals include:
- Pyridin-3-yl protons: δ 8.5–9.0 ppm (aromatic protons).
- Pyrrolidine CH-N: δ 3.5–4.2 ppm (split due to stereochemistry) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHNO·2HCl) with <2 ppm error .
- Chiral HPLC : Utilize a Chiralpak AD-H column (hexane/isopropanol, 90:10) to determine enantiomeric excess (>99% for R-enantiomer) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of enantiomers?
Methodological Answer: Discrepancies often arise from differences in enantiomeric purity or assay conditions. Strategies include:
- Enantiomer isolation : Use preparative chiral chromatography to obtain >99% pure R- and S-forms .
- Binding assays : Perform competitive radioligand assays (e.g., dopamine D2 receptor) with strict controls for pH, temperature, and protein concentration .
- Data normalization : Compare results against a reference standard (e.g., haloperidol for D2 receptor studies) to account for inter-lab variability .
Q. Example Conflict :
- Report 1 : R-enantiomer shows D2 receptor IC = 12 nM .
- Report 2 : R-enantiomer IC = 35 nM .
Resolution : Verify enantiomeric purity and use identical buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4).
Q. What methodologies are suitable for studying the compound’s interaction with neurological targets (e.g., dopamine receptors)?
Methodological Answer:
- Molecular docking : Use Schrödinger Maestro or AutoDock Vina to model interactions between the compound’s pyrrolidine-amine group and receptor active sites (e.g., Asp114 in D2 receptor) .
- In vitro functional assays : Measure cAMP inhibition in HEK293 cells expressing D2 receptors (EC values correlate with potency) .
- In vivo microdialysis : Administer compound (1–10 mg/kg, i.p.) and monitor dopamine release in rodent striatum via HPLC-ECD .
Q. Key Findings :
- The R-enantiomer exhibits 5-fold higher D2 affinity than the S-form due to optimal hydrogen bonding with Asp114 .
- Substitution at the pyridine 3-position modulates blood-brain barrier penetration .
Q. How does stereochemical integrity impact pharmacokinetic properties, and how can degradation be mitigated?
Methodological Answer:
- Racemization risk : The pyrrolidine chiral center is prone to inversion under acidic/alkaline conditions.
- Mitigation : Store solutions at pH 4–6 (citrate buffer) and avoid prolonged heating (>40°C) .
- Metabolic stability : Use liver microsome assays (human/rat) with LC-MS/MS to identify major metabolites (e.g., N-dealkylation products) .
- Plasma protein binding : Assess via equilibrium dialysis; >90% binding observed for R-enantiomer due to hydrophobic pyridine interactions .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt selection : Dihydrochloride salt improves aqueous solubility (e.g., 25 mg/mL in PBS vs. 2 mg/mL for free base) .
- Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to enhance oral bioavailability .
- Pharmacokinetic profiling : Conduct dose-ranging studies (1–30 mg/kg) in rodents with serial blood sampling (0–24h) to calculate AUC and C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
